Levonordefrin

Übersicht

Beschreibung

Levonordefrin, auch bekannt als α-Methylnorepinephrin, ist ein synthetisches Katecholamin und ein Sympathomimetikum. Es wird hauptsächlich als Vasokonstriktor in Lokalanästhesielösungen eingesetzt, insbesondere bei zahnärztlichen Eingriffen. This compound ist so konzipiert, dass es die molekulare Form von Adrenalin nachahmt und an Alpha-adrenergen Rezeptoren bindet, was zu einer Vasokonstriktion führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann über verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reduktion von α-Methylnorepinephrin. Die Reaktion erfordert typischerweise ein Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid unter kontrollierten Bedingungen. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, um eine Oxidation des Produkts zu verhindern .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound in einem mehrstufigen Syntheseprozess hergestellt. Der Prozess beginnt mit der Herstellung der Vorläuferverbindung, gefolgt von einer Reihe chemischer Reaktionen, darunter Reduktion, Reinigung und Kristallisation. Das Endprodukt wird in einer hochreinen Form erhalten, die für pharmazeutische Zwecke geeignet ist .

Wirkmechanismus

Target of Action

Levonordefrin, also known as Corbadrine or α-methylnorepinephrine, is a catecholamine sympathomimetic . The primary target of this compound is the alpha-2 adrenergic receptors . These receptors are found in the nasal mucosa and play a crucial role in the regulation of blood pressure and the contraction of smooth muscles .

Mode of Action

This compound is designed to mimic the molecular shape of adrenaline . It binds to alpha-adrenergic receptors in the nasal mucosa . This binding causes vasoconstriction, which is the narrowing of blood vessels . This action reduces blood flow to the area and decreases nasal congestion.

Biochemical Pathways

It is known that this compound’s action on alpha-2 adrenergic receptors can influence the sympathetic nervous system, leading to vasoconstriction and decreased nasal congestion .

Pharmacokinetics

It is known that this compound is used as a vasoconstrictor in local anesthetic solutions, indicating that it is likely administered topically and absorbed through the nasal mucosa .

Result of Action

The primary result of this compound’s action is vasoconstriction, or the narrowing of blood vessels . This leads to a decrease in blood flow to the nasal mucosa, reducing swelling and relieving nasal congestion . It is often used in dentistry for its vasoconstrictive properties .

Biochemische Analyse

Biochemical Properties

Levonordefrin is designed to mimic the molecular shape of adrenaline . It binds to alpha-adrenergic receptors in the nasal mucosa, causing vasoconstriction . This interaction with alpha-adrenergic receptors is a key aspect of its role in biochemical reactions.

Cellular Effects

This compound acts as a topical nasal decongestant and vasoconstrictor, most often used in dentistry . By binding to alpha-adrenergic receptors, it can cause vasoconstriction, influencing cell function .

Molecular Mechanism

The mechanism of action of this compound involves mimicking the molecular shape of adrenaline . It binds to alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Levonordefrin can be synthesized through several synthetic routes. One common method involves the reduction of α-methylnorepinephrine. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the product .

Industrial Production Methods

In industrial settings, this compound is produced through a multi-step synthesis process. The process begins with the preparation of the precursor compound, followed by a series of chemical reactions including reduction, purification, and crystallization. The final product is obtained in a highly pure form suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Levonordefrin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Reduktion von this compound kann zu α-Methylnorepinephrin führen.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen können mit Reagenzien wie Halogenen oder Nitrierungsmitteln durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: α-Methylnorepinephrin.

Substitution: Halogenierte oder nitrierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

Levonordefrin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung der Chemie und Reaktionen von Katecholaminen.

Biologie: Untersucht auf seine Auswirkungen auf Alpha-adrenerge Rezeptoren und Vasokonstriktionsmechanismen.

Medizin: Einsatz in der Zahnmedizin, um die Wirkung von Lokalanästhetika zu verlängern und Blutungen während Eingriffen zu reduzieren.

Industrie: Einsatz bei der Formulierung von pharmazeutischen Produkten, insbesondere in Kombination mit Lokalanästhetika

Wirkmechanismus

This compound übt seine Wirkungen durch Bindung an Alpha-adrenerge Rezeptoren in der Nasenschleimhaut und anderen Geweben aus. Diese Bindung führt zu einer Vasokonstriktion, die den Blutfluss in den Bereich reduziert und die Wirkung von Lokalanästhetika verlängert. Zu den molekularen Zielstrukturen von this compound gehören Alpha-1- und Alpha-2-adrenerge Rezeptoren. Die Aktivierung dieser Rezeptoren führt zu einer Kaskade intrazellulärer Ereignisse, die zur Kontraktion von glatten Muskelzellen und Vasokonstriktion führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adrenalin: Ein natürliches Katecholamin mit ähnlichen vasokonstriktiven Eigenschaften, aber geringerer Stabilität.

Noradrenalin: Ein weiteres natürliches Katecholamin mit ähnlicher pharmakologischer Aktivität, aber unterschiedlicher Rezeptorselektivität.

Phenylephrin: Eine synthetische Verbindung mit ähnlichen vasokonstriktiven Wirkungen, aber unterschiedlicher chemischer Struktur

Einzigartigkeit von Levonordefrin

This compound ist in seiner Stabilität im Vergleich zu Adrenalin und Noradrenalin einzigartig. Es ist weniger potent als Adrenalin bei der Erhöhung des Blutdrucks, liefert aber eine stabilere und länger anhaltende vasokonstriktive Wirkung. Dies macht es besonders nützlich in der Zahnmedizin, wo eine verlängerte Vasokonstriktion erwünscht ist .

Eigenschaften

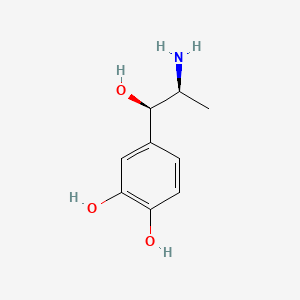

IUPAC Name |

4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFQWZLICWMTKF-CDUCUWFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046349 | |

| Record name | Levonordefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levonordefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction. | |

| Record name | Levonordefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

829-74-3, 74812-63-8 | |

| Record name | Levonordefrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levonordefrin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordefrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074812638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonordefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | levonordefrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levonordefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVONORDEFRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V008L6478D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORDEFRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X549E70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levonordefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.